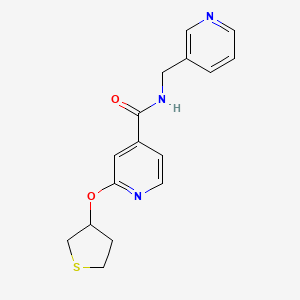

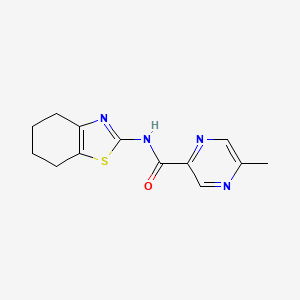

![molecular formula C21H15Cl2NO5 B2753040 [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate CAS No. 338960-69-3](/img/structure/B2753040.png)

[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate” is a chemical compound with the molecular formula C21H15Cl2NO5 . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 432.25 . Other properties such as boiling point, melting point, and solubility are not specified in the available resources .Scientific Research Applications

Environmental Bioremediation

The chemotaxis and biodegradation capabilities of specific microorganisms, such as Ralstonia sp. SJ98, towards methylated nitrophenol compounds suggest a potential application in environmental decontamination and bioremediation. These organisms can utilize such compounds as carbon and energy sources, indicating the relevance of chemical structures like [4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate in studying and enhancing pollutant degradation pathways (Bhushan et al., 2000).

Photocatalytic Degradation

The study on the complete oxidation of pesticides in water through photoassisted Fenton reactions highlights the potential for using related chemical structures in the photocatalytic degradation of hazardous substances. This method's effectiveness in rapidly decomposing pesticides and transforming them into harmless inorganic compounds underlines the importance of research on similar compounds for environmental cleanup applications (Pignatello & Sun, 1995).

Advanced Material Synthesis

The synthesis and characterization of coordination polymers based on derivatives of phenolic and benzoic acids demonstrate the utility of such compounds in creating novel materials with potential applications in catalysis, optics, and electronics. The study of chiral Co(II) coordination polymers reveals insights into the effects of different substituents on ligands, opening avenues for designing materials with specific properties (Xu et al., 2016).

Corrosion Inhibition

Research on Schiff bases derived from phenolic compounds indicates their efficacy as corrosion inhibitors for metals in acidic environments. This application is crucial for protecting industrial infrastructure and machinery, showcasing the relevance of compounds with similar structures in developing new corrosion-resistant materials and coatings (Pandey et al., 2017).

Safety and Hazards

properties

IUPAC Name |

[4-(4-methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO5/c1-13-2-6-16(7-3-13)29-20-9-4-14(10-19(20)24(26)27)12-28-21(25)15-5-8-17(22)18(23)11-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJKAEJGDWOYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

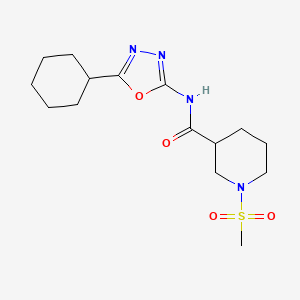

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)

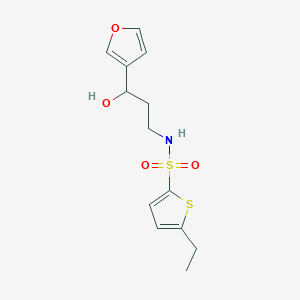

![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)

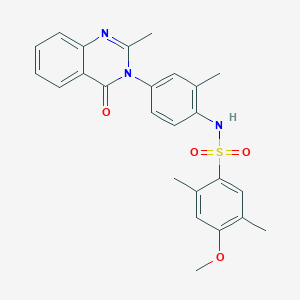

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)

![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)

![3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2752980.png)